REACTION_CXSMILES
|
NC1N=C2C(NC=N2)=C([Cl:11])N=1.C(=O)([O-])[O-].[K+].[K+].NC1N=C2C(N=CN2[CH:28]2[C:30]([C:35]([O:37][CH3:38])=[O:36])([C:31]([O:33][CH3:34])=[O:32])[C:29]2([Cl:40])[Cl:39])=C(Cl)N=1>CN(C)C=O>[Cl:11][C:29]([Cl:39])([Cl:40])[CH:28]=[C:30]([C:31]([O:33][CH3:34])=[O:32])[C:35]([O:37][CH3:38])=[O:36] |f:1.2.3|
|
Name
|
2-amino-6-chloro-9-(3,3-dicarbomethoxy-2,2-dichlorocyclopropyl)purine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)C1C(C1(C(=O)OC)C(=O)OC)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
7.06 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
188 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
3,495,012, was added to the resulting mixture
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for four hours at room temperature
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
Thereafter, the reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was poured into water
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 100 ml of water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C=C(C(=O)OC)C(=O)OC)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 61.2 mmol | |
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 83.4% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 34.7 mmol | |
AMOUNT: MASS | 12.14 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |